4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol
Description
4-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold, characterized by a conjugated imine (C=N) linkage at the 4-position of the triazole ring and a 4-methoxyphenyl substituent. The compound exists in thiol-thione tautomeric equilibrium, with the thione form stabilized in polar solvents due to resonance effects . Its synthesis typically involves the condensation of 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol with 4-methoxybenzaldehyde under acidic conditions (e.g., glacial acetic acid), followed by purification via recrystallization or chromatography .
Key structural features include:
- Thiol group: Enhances reactivity in S-alkylation and metal coordination .
- Methoxyphenyl group: Introduces electron-donating effects, improving solubility and influencing electronic properties .
Characterization methods include IR (C=S stretch at ~1200 cm⁻¹), NMR (deshielded 3-C carbon at ~171 ppm in ¹³C-NMR), and elemental analysis .
Properties
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-15-9-4-2-8(3-5-9)6-12-14-7-11-13-10(14)16/h2-7H,1H3,(H,13,16)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQBCLWCJLOOEY-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methoxybenzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of a disulfide derivative.
Reduction: Formation of 4-[(4-methoxyphenyl)methylamino]-4H-1,2,4-triazole-3-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The methoxyphenyl group can interact with biological membranes, altering their properties. The thiol group can form disulfide bonds with cysteine residues in proteins, modulating their function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis:
Key Trends :
- Electron-donating groups (e.g., -OCH₃) improve solubility and stabilize thione tautomers.
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity in nucleophilic substitutions .
- Halogen substituents (e.g., Br, F) facilitate halogen bonding in biological targets .
Optimization Insights :
- Acetic acid is widely used to catalyze Schiff base formation.
- Cs₂CO₃ in DMF facilitates S-alkylation for derivatives like 2-{[4-(4-methoxyphenyl)-5-phenyl-triazol-3-yl]thio}-1-phenylethan-1-one (79% yield) .
Biological Activity
Overview
4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. This compound features a triazole ring, a methoxyphenyl group, and a thiol group, which contribute to its diverse biological activities. Research has shown that triazole derivatives possess significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄OS |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 477863-28-8 |
The presence of the methoxy group enhances its electronic properties and reactivity, making it distinct from other similar compounds.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit considerable antibacterial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
Case Study:
In a comparative study of triazole derivatives, the compound with a methoxyphenyl substituent exhibited superior antibacterial activity compared to its counterparts with different substituents . The structure-activity relationship (SAR) analysis indicated that the presence of the methoxy group at the para position of the phenyl ring significantly enhances antimicrobial efficacy.
Anti-inflammatory Effects
Triazole derivatives have also been recognized for their anti-inflammatory properties. In vitro studies have shown that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The mechanism involves the interaction of the thiol group with cysteine residues in COX enzymes, leading to reduced production of inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activity.
- Membrane Interaction : The methoxyphenyl group can alter membrane properties, affecting cellular uptake and activity.
- Disulfide Bond Formation : The thiol group may form disulfide bonds with cysteine residues in proteins, modulating their function.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other triazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-[(E)-[(4-hydroxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol | Hydroxy group instead of methoxy | Moderate antibacterial activity |
| 4-[(E)-[(4-chlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol | Chlorine substituent | Enhanced antifungal properties |
| 4-[(E)-[(3-nitrophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol | Nitro group presence | Increased cytotoxicity against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
